2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-aminobenzoate
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Overview
Description
2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-aminobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methoxy group, and an aminobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-aminobenzoate involves several steps. The starting materials typically include 2-aminobenzoic acid, 1-methylpyrrolidine-2-carboxylic acid, and other reagents necessary for the formation of the oxane ring and the sulfanylethyl linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in the production process. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-aminobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxy group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trihydroxy-6-{[3-(4-methoxy-1-benzofuran-5-yl)-3-oxopropanoyl]oxy}oxane-2-carboxylic acid
- 3,4,5-trihydroxy-6-{1-methoxy-1,3-dioxo-3-[(3,4,5-trihydroxy-6-{[5-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}oxan-2-yl)methoxy]propan-2-yl}oxane-2-carboxylic acid
Uniqueness
The uniqueness of 2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-aminobenzoate lies in its specific combination of functional groups and its potential applications across various scientific fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C24H37N3O8S |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
2-[3,4,5-trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-aminobenzoate |
InChI |
InChI=1S/C24H37N3O8S/c1-13(33-3)17(26-22(31)16-9-6-10-27(16)2)21-19(29)18(28)20(30)24(35-21)36-12-11-34-23(32)14-7-4-5-8-15(14)25/h4-5,7-8,13,16-21,24,28-30H,6,9-12,25H2,1-3H3,(H,26,31) |
InChI Key |
XDTIXGXCROTITI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1C(C(C(C(O1)SCCOC(=O)C2=CC=CC=C2N)O)O)O)NC(=O)C3CCCN3C)OC |
Origin of Product |
United States |
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